molecular formula C11H14ClNO B1165859 Acifluorfen,amino

Acifluorfen,amino

Cat. No.: B1165859
Attention: For research use only. Not for human or veterinary use.
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Description

Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) is a diphenyl ether herbicide characterized by a phenyl ring substituted with chlorine (Cl), nitro (-NO₂), trifluoromethyl (-CF₃), and carboxymethyl (-CH₂COOH) groups . It inhibits protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis, by competitively binding to the enzyme’s active site, leading to the accumulation of phototoxic protoporphyrin IX (Proto IX) in plants . Acifluorfen is primarily used as a post-emergence herbicide in crops such as soybeans and dry beans . Notably, it is also a metabolite of lactofen, another diphenyl ether herbicide, though it exhibits lower acute toxicity compared to its parent compound .

Properties

Molecular Formula

C11H14ClNO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Acifluorfen belongs to the diphenyl ether herbicide class, which includes fomesafen, lactofen, oxyfluorfen, and bifenox. Key structural differences influence their binding affinity, efficacy, and environmental behavior:

Compound Substituents Key Functional Groups
Acifluorfen 2-nitro, 4-CF₃, 2-Cl, carboxymethyl Nitro, trifluoromethyl, carboxylic acid
Fomesafen 2-nitro, 4-CF₃, sulfonamide Nitro, sulfonamide
Lactofen Ethyl ester of acifluorfen, 2,4-dichlorophenoxy Ester, dichlorophenoxy
Oxyfluorfen 2-chloro-α,α,α-trifluoro-p-tolyl, 3-ethoxy-4-nitrophenyl ether Chloro, trifluoromethyl, nitro, ethoxy
  • Acifluorfen vs. Fomesafen : Fomesafen’s sulfonamide group enhances binding affinity to PPO enzymes, particularly interacting with Arg244 in bacterial nitroreductases, resulting in stronger inhibition .
  • Acifluorfen vs. Lactofen: Lactofen’s ethyl ester group increases lipid solubility, improving foliar absorption but also elevating toxicity to non-target organisms like Daphnia magna .

Efficacy and Resistance Profiles

Compound Weed Control Efficacy (%)* Resistance Ratio (vs. Susceptible Biotypes) Target Weeds
Acifluorfen 63–100 34× Russian thistle, broadleaf
Fomesafen 63–95 Common waterhemp
Lactofen N/A 82× Broadleaf weeds

*Data from field studies in chickpea and soybean crops .

  • Acifluorfen demonstrates variable efficacy depending on adjuvant use. Urea ammonium nitrate (UAN) enhances absorption by 3–10× compared to crop oil concentrate (COC) .
  • Resistance mechanisms in weeds (e.g., Amaranthus tuberculatus) involve mutations in PPO enzymes, reducing herbicide binding .

Toxicity and Environmental Impact

Compound Aquatic Toxicity (LC₅₀, mg/L) Soil Half-Life (Days) Regulatory Status
Acifluorfen Daphnia magna: 28.1 (acute) 14–30 Banned in EU (2020)
Lactofen Daphnia magna: 0.12 (acute) 7–14 Restricted in multiple regions
Oxyfluorfen Americamysis bahia: 1.2 (acute) 30–60 Widely used
  • Acifluorfen’s sodium salt is moderately toxic to estuarine invertebrates (LC₅₀ = 3.8 mg/L) but less harmful to plants without vascular systems .
  • The European Union banned acifluorfen in 2020 due to risks to human health and aquatic ecosystems, promoting alternatives like S-metolachlor .

Synergistic Herbicide Mixtures

  • Acifluorfen + Bentazon : Preformulated mixtures show synergistic effects, increasing visible injury in dry beans by 5–12% compared to individual applications .
  • Lower Application Rates : Half the recommended rate of acifluorfen + bentazon achieves comparable weed control, reducing environmental risks .

Key Research Findings

Binding Mechanisms : Acifluorfen’s nitro and trifluoromethyl groups are critical for PPO inhibition, while fomesafen’s sulfonamide enhances binding via Arg244 interactions .

Metabolic Detoxification : Glutathione S-transferase (GST) subunits in wheat detoxify acifluorfen, mitigating oxidative stress .

Resistance Evolution : Prolonged acifluorfen use selects for PPO mutations, conferring 34× resistance in Amaranthus tuberculatus .

Microbial Degradation: Bacillus sp.

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